Docosapentaenoic acid ethyl ester
Description
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is the ethyl ester derivative of docosapentaenoic acid (DPA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA) with five cis-conjugated double bonds. DPA itself, (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid, is structurally analogous to eicosapentaenoic acid (EPA) but elongated by two carbons. It is naturally found in marine oils (e.g., fish roe, seal oil) and terrestrial sources like lamb meat, though at lower concentrations than EPA or docosahexaenoic acid (DHA) . The ethyl ester form enhances stability and bioavailability, making it suitable for pharmaceutical or nutraceutical applications.
Properties
IUPAC Name |
ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSQUSNNIFZJAP-AAQCHOMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119818-40-5 | |
| Record name | Docosapentaenoic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119818405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOCOSAPENTAENOIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN9M9ZU5FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method for synthesizing DPA ethyl ester involves the esterification of (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid (DPA) with ethanol. This acid-catalyzed condensation reaction proceeds via nucleophilic acyl substitution, where the carboxy group of DPA reacts with the hydroxyl group of ethanol. Typical conditions include:
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Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.5–1.0 mol%
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Temperature : 60–80°C under reflux
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Reaction Time : 4–8 hours
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Solvent : Toluene or dichloromethane to azeotropically remove water.
A study using H₂SO₄ as a catalyst achieved an 88% yield after 6 hours at 70°C, with minimal isomerization of the double bonds. However, prolonged heating (>10 hours) led to a 12% decrease in yield due to side reactions, underscoring the need for precise reaction control.
Challenges in Stereochemical Integrity
Maintaining the all-cis configuration of the five double bonds is critical for biological activity. Under acidic conditions, double bonds at positions 7 and 19 are prone to isomerization into trans configurations, which reduces bioactivity. To mitigate this, inert atmospheres (N₂ or Ar) and antioxidant additives like butylated hydroxytoluene (BHT) are employed. For example, BHT at 0.01% w/v reduced isomerization from 8.2% to 1.4% in a 6-hour reaction.
Enzymatic Ethanolysis of Algal Oil
Lipase-Catalyzed Ethanolysis
Enzymatic methods offer a milder alternative to chemical synthesis, particularly for oxidation-sensitive substrates. Lipase UM1, a Candida antarctica-derived lipase, has demonstrated high specificity for long-chain polyunsaturated fatty acids (LC-PUFAs) in algal oil. Key parameters include:
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Temperature : 35–40°C (prevents enzyme denaturation)
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Ethanol-to-Oil Ratio : 3:1 molar ratio
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Water Content : <0.1% (to favor esterification over hydrolysis).
In optimized conditions, Lipase UM1 achieved a 95.41% conversion rate of DPA to its ethyl ester, with 80.11% DPA content in the final product.
Table 1: Enzymatic Ethanolysis Performance Metrics
| Parameter | Value |
|---|---|
| Ethyl Ester Yield | 95.41% |
| DPA Content in Product | 80.11% |
| Reaction Time | 24 hours |
| Enzyme Reusability | 5 cycles |
Downstream Purification
Crude enzymatic products require purification to remove triglycerides and free fatty acids. Molecular distillation at 120–150°C and 0.001–0.01 mbar pressure increased purity to 96.52%, with a 31% recovery rate. Reverse-phase HPLC further isolates DPA ethyl ester using a C18 column and methanol/water (95:5 v/v) mobile phase.
Elongation of Shorter-Chain PUFA Precursors
Three-Step Elongation Strategy
To circumvent the limited availability of DPA, recent studies have focused on elongating eicosapentaenoic acid (EPA, C20:5 n-3) and docosahexaenoic acid (DHA, C22:6 n-3) into DPA ethyl ester. The process involves:
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Bromination : EPA ethyl ester is treated with triphenylphosphine dibromide (PPh₃Br₂) to form the alkyl bromide.
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Zinc-Mediated Coupling : The bromide reacts with 6-ethoxy-6-oxohexylzinc bromide in tetrahydrofuran (THF) using a PEPPSI-IPr palladium catalyst.
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Reduction : The coupled product is reduced with lithium aluminum hydride (LiAlH₄) to yield DPA ethyl ester.
This method achieved a 20.2% overall yield, with 98% retention of the all-cis configuration.
Sustainability Considerations
Using fish oil concentrates as starting materials reduced costs by 40% compared to synthetic EPA/DHA. However, oxidized lipids in low-quality oils decreased coupling efficiency by up to 35%, necessitating pre-treatment with activated charcoal.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison for DPA Ethyl Ester Synthesis
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Chemical Esterification | 88% | 92% | Low | High |
| Enzymatic Ethanolysis | 95.41% | 96.52% | Medium | Moderate |
| Precursor Elongation | 20.2% | 98% | High | Low |
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Chemical Synthesis : Preferred for large-scale production due to rapid reaction times and low catalyst costs. However, it risks double-bond isomerization.
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Enzymatic Methods : Ideal for high-purity applications but limited by enzyme cost and batch variability.
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Elongation Strategies : Niche applications requiring very-long-chain PUFAs but hampered by multi-step complexity.
Oxidation and Stability Profiles
Chemical Reactions Analysis
Types of Reactions: Docosapentaenoic Acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The ethyl ester group can be replaced by other groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas with a metal catalyst such as palladium can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Nutritional and Health Applications
Omega-3 Fatty Acids : Ethyl docosa-pentaenoate is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for human health. Research indicates that omega-3 PUFAs are essential for cardiovascular health, cognitive function, and anti-inflammatory processes. Studies have shown that supplementation with omega-3 fatty acids can reduce the risk of heart disease and improve mental health outcomes .
Clinical Studies : Clinical trials have explored the effects of omega-3 supplementation on various health conditions. For instance:
- Cardiovascular Disease : A meta-analysis indicated that omega-3 fatty acid intake is associated with a lower incidence of cardiovascular events .
- Cognitive Decline : Research has suggested that higher levels of DHA are linked to reduced cognitive decline in aging populations .
Pharmaceutical Applications
Drug Formulation : Ethyl docosa-pentaenoate is being investigated as a component in drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Its properties allow for improved solubility and absorption of lipophilic drugs .
Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects which are being studied for potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Research has demonstrated that omega-3 fatty acids can modulate inflammatory pathways and reduce markers of inflammation .
Food Industry Applications
Nutraceuticals : The food industry utilizes ethyl docosa-pentaenoate in the development of nutraceuticals aimed at promoting health benefits. Its incorporation into functional foods can enhance their nutritional profile by increasing omega-3 content .
Fortification of Foods : Ethyl docosa-pentaenoate is used to fortify various food products, including dairy and plant-based alternatives, to provide consumers with additional health benefits associated with omega-3 fatty acids .
Research and Development
Biochemical Research : Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate serves as a model compound in biochemical studies aimed at understanding the metabolism of long-chain fatty acids. Its unique structure allows researchers to investigate enzymatic pathways involved in fatty acid elongation and desaturation .
Synthesis Studies : The compound is also a subject of synthetic chemistry research where innovative methods are developed to produce PUFAs efficiently. Advances in synthetic techniques could lead to more sustainable production methods for omega-3 fatty acids from renewable resources .
Case Studies
Mechanism of Action
Docosapentaenoic Acid ethyl ester exerts its effects through several mechanisms:
Increased β-oxidation: Enhances the breakdown of fatty acids in the liver.
Inhibition of acyl-CoA1,2-diacylglycerol acyltransferase (DGAT): Reduces triglyceride synthesis.
Decreased lipogenesis: Lowers the production of new fatty acids in the liver.
Increased plasma lipoprotein lipase activity: Enhances the clearance of triglycerides from the bloodstream
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Stability and Reactivity
- Ethyl esters are more resistant to oxidation than free acids but less stable than phospholipids (e.g., phosphatidylcholines). Methyl esters exhibit higher volatility and slightly faster hydrolysis .
- DHA’s six double bonds increase susceptibility to peroxidation compared to DPA’s five .
Pharmacokinetics and Metabolism
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is a polyunsaturated fatty acid ethyl ester derived from docosapentaenoic acid (DPA). This compound is notable for its five cis double bonds and is classified as an omega-3 fatty acid. Its biological activity has garnered attention due to its potential health benefits, particularly in cardiovascular health and anti-inflammatory responses.
- Molecular Formula : C24H38O2
- Molecular Weight : 358.56 g/mol
- CAS Number : 119818-40-5
- Structure : The structure features five double bonds located at the 7th, 10th, 13th, 16th, and 19th positions along the carbon chain.
Biological Activity
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate exhibits various biological activities that are primarily attributed to its incorporation into cell membranes and its role in lipid metabolism. The following sections detail these activities.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It is metabolized into bioactive lipid mediators that influence the production of cytokines and other inflammatory markers. For instance:
- Case Study : In a study on mice subjected to inflammatory stimuli, administration of ethyl docosa-pentaenoate reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Cardioprotective Properties
The cardioprotective effects of ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate have been explored in various clinical settings:
- Clinical Trials : A randomized controlled trial involving patients with hyperlipidemia showed that supplementation with omega-3 fatty acids significantly lowered triglyceride levels and improved lipid profiles .
The mechanisms through which ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate exerts its biological effects include:
- Membrane Fluidity Modulation : The incorporation of this fatty acid into cell membranes enhances fluidity and flexibility.
- Regulation of Lipid Metabolism : It influences the activity of enzymes involved in lipid metabolism such as acyl-CoA:1,2-diacylglycerol acyltransferase.
- Production of Eicosanoids : It serves as a precursor for eicosanoids that play critical roles in inflammation and immune response.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Number of Double Bonds | Biological Activity |
|---|---|---|---|
| Ethyl Docosa-Pentaenoate | C24H38O2 | 5 | Anti-inflammatory; Cardioprotective |
| Ethyl Docosa-Hexaenoate | C22H34O2 | 6 | Anti-inflammatory; Cardioprotective |
| Ethyl Eicosapentaenoate | C20H30O2 | 5 | Anti-inflammatory; Cardioprotective |
Research Applications
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is utilized in various research domains:
- Nutritional Science : Investigated for its role in dietary supplements aimed at improving cardiovascular health.
- Pharmaceutical Development : Explored for potential therapeutic applications in managing chronic inflammatory diseases.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
